Ethyl 2,6-dibromopyridine-4-carboxylate
Overview
Description
Ethyl 2,6-dibromopyridine-4-carboxylate is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 . It is also known by the IUPAC name ethyl 2,6-dibromoisonicotinate .
Synthesis Analysis
The key compound this compound can be prepared in two steps starting from the commercially available citrazinic acid . By using the Stille coupling reaction, ethyl 2,3-dibromopyridine-4-carboxylate was converted to 2,2′-bipyridines, 2,2′ : 6′,2′′-terpyridines and 2,2′ : 6′,2′′ : 6′′,2′′′ : 6′′′,2′′′′-quinquepyridines which bear a carboxylate functional group directly attached to the central pyridine ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The Stille coupling reaction is a key process in the synthesis of this compound . This reaction involves the conversion of ethyl 2,3-dibromopyridine-4-carboxylate to various pyridine derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.96 . It has a density of 1.823g/cm3 . The boiling point of the compound is 333.5ºC at 760mmHg .Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2,6-dibromopyridine-4-carboxylate is utilized in the synthesis of functionalized tetrahydropyridines. An example of this application is found in the study by Zhu, Lan, and Kwon (2003), where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes annulation with N-tosylimines. This results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Naphthyridine Derivatives
Balogh et al. (2009) explored the synthesis of naphthyridine derivatives using this compound. They synthesized ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates in a one-step reaction, demonstrating the compound's versatility in creating complex heterocyclic structures (Balogh, Hermecz, Simon, & Pusztay, 2009).
Formation of Pyrido[4,3-b][1,4]oxazine and Imidazo[1,2-a]pyridine Derivatives
In a study by Arrault et al. (2002), ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. This illustrates the compound's role in synthesizing oxazine and imidazo pyridine derivatives, expanding its application in heterocyclic chemistry (Arrault et al., 2002).
Reactivity with Ammonia and Primary Amines
Research by Nadzhafova (2002) demonstrated the reactivity of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, including derivatives of this compound, with ammonia and primary amines. This study highlights the compound's utility in forming complex organic structures (Nadzhafova, 2002).
Synthesis of Pyridine Derivatives via Grignard Reaction
Proost and Wibaut (1940) investigated the synthesis of pyridine derivatives from bromopyridines using the Grignard reaction. This compound's role in this process underscores its importance in classic organic synthesis methods (Proost & Wibaut, 1940).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 are applicable to it . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
ethyl 2,6-dibromopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFXTCLCJXWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238009 | |
Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90050-70-7 | |
Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090050707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 2,6-dibromopyridine-4-carboxylate a significant compound in organic synthesis?
A1: this compound serves as a crucial starting material for creating more complex molecules, particularly oligopyridines. [] This compound's structure, featuring two bromine atoms, allows for further modifications through reactions like the Stille coupling. This enables chemists to attach different groups to the pyridine ring, leading to the synthesis of diverse oligopyridine derivatives with potentially valuable applications.
Q2: How is this compound utilized in the synthesis of oligopyridines?
A2: The paper demonstrates the use of the Stille coupling reaction to transform this compound into various oligopyridines. [] This reaction replaces the bromine atoms with desired groups, ultimately linking pyridine rings together. For instance, the paper details the successful creation of 2,2'-bipyridines, 2,2':6',2''-terpyridines, and even 2,2':6',2'':6'',2''':6''',2''''-quinquepyridines, all incorporating a carboxylate functional group directly linked to the central pyridine ring. [] This highlights the compound's versatility in constructing diverse and complex pyridine-based structures.
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